1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Overview
Description
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
The synthesis of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopropane derivatives and epoxides.
Reaction Conditions: The key step involves the formation of the oxirane ring, which can be achieved through epoxidation reactions using peracids or other oxidizing agents.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxirane ring to a diol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other similar compounds such as:
2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid, 1-methyl ester: This compound shares a similar bicyclic structure but differs in its functional groups.
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid: Another related compound with variations in the carboxylic acid and ester groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-6-2-7(3-6,4-10-6)5(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRHKAYBOYJXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169582-80-1 | |
Record name | 1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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